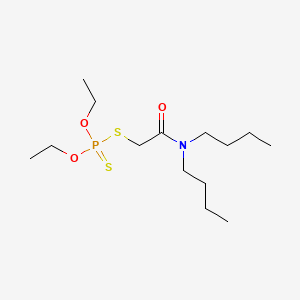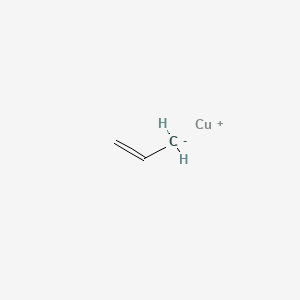
copper(1+);prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper(1+);prop-1-ene can be synthesized through the reaction of copper(I) salts with prop-1-ene under controlled conditions. One common method involves the use of copper(I) chloride and prop-1-ene in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation of the copper(I) ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Copper(1+);prop-1-ene undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) in the presence of oxidizing agents.
Reduction: The compound can participate in reduction reactions where the copper(I) ion is reduced to metallic copper.
Substitution: Ligand exchange reactions can occur, where the prop-1-ene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be facilitated by the use of coordinating solvents and elevated temperatures.
Major Products Formed
Oxidation: Copper(II) complexes and copper oxides.
Reduction: Metallic copper and copper hydrides.
Substitution: New copper(I) complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper(1+);prop-1-ene has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as cyclopropanation and olefin metathesis.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.
Industrial Applications: this compound is investigated for its use in industrial processes, including polymerization and chemical synthesis.
Mecanismo De Acción
The mechanism of action of copper(1+);prop-1-ene involves the coordination of the copper(I) ion to the prop-1-ene ligand, which stabilizes the copper(I) state and facilitates various chemical reactions. The copper(I) ion can interact with substrates through coordination, electron transfer, and activation of chemical bonds. Molecular targets include organic molecules with double bonds, which can undergo transformations such as cycloaddition and hydrogenation.
Comparación Con Compuestos Similares
Similar Compounds
Copper(1+);ethene: Similar coordination compound with ethene as the ligand.
Copper(1+);but-1-ene: Coordination compound with but-1-ene as the ligand.
Copper(1+);prop-2-ene: Coordination compound with prop-2-ene as the ligand.
Uniqueness
Copper(1+);prop-1-ene is unique due to its specific ligand (prop-1-ene), which imparts distinct reactivity and stability compared to other copper(I) complexes. The presence of the prop-1-ene ligand allows for unique interactions and transformations that are not observed with other ligands.
Propiedades
Número CAS |
37974-18-8 |
|---|---|
Fórmula molecular |
C3H5Cu |
Peso molecular |
104.62 g/mol |
Nombre IUPAC |
copper(1+);prop-1-ene |
InChI |
InChI=1S/C3H5.Cu/c1-3-2;/h3H,1-2H2;/q-1;+1 |
Clave InChI |
CSHQDFGRFMLWRA-UHFFFAOYSA-N |
SMILES canónico |
[CH2-]C=C.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


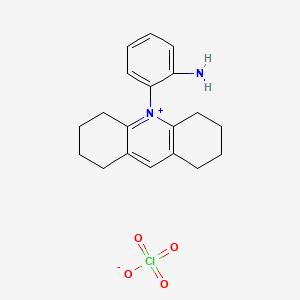
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
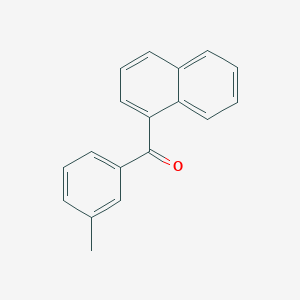
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
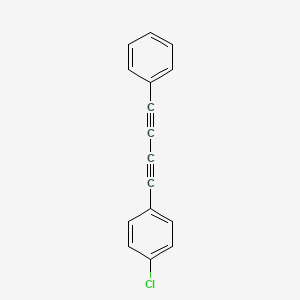
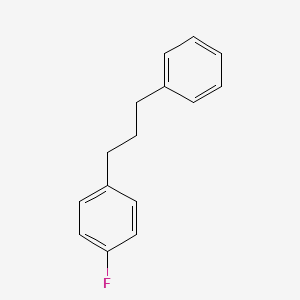
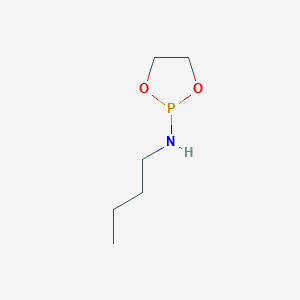
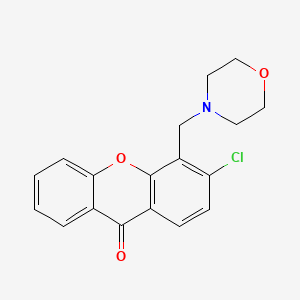


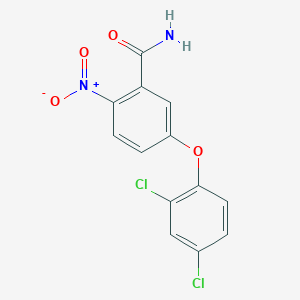

![(2-Aminoethyl)[(4-methoxy-4-oxobut-2-en-2-yl)oxy]sulfanylidenephosphanium](/img/structure/B14662378.png)
